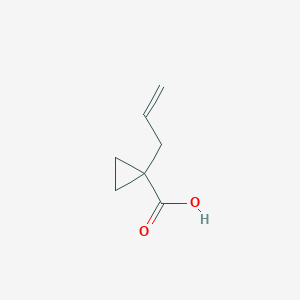

1-Allylcyclopropanecarboxylic acid

Übersicht

Beschreibung

1-Allylcyclopropanecarboxylic acid (CAS: 80360-57-2) is a cyclopropane-containing carboxylic acid with the molecular formula C₇H₁₀O₂ and a molecular weight of 126.15 g/mol . Structurally, it features an allyl group (-CH₂CHCH₂) attached to a cyclopropane ring, which is further substituted with a carboxylic acid (-COOH) group. This compound is primarily utilized in organic synthesis, with scalable methods involving α-alkylation of acetonitrile derivatives followed by hydrolysis and coupling reactions . It has also been identified in plant extracts, such as those from Mirabilis jalapa (marvel of Peru), though its biological role remains less characterized compared to other cyclopropane derivatives .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Allylcyclopropanecarboxylic acid can be synthesized through several methods. One common approach involves the alkylation of cyclopropanecarboxylic acid with allyl bromide in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in an appropriate solvent like acetone .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Allylcyclopropanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The allyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research indicates that 1-allylcyclopropanecarboxylic acid exhibits various biological activities, making it an attractive candidate for drug development and agricultural applications.

Medicinal Chemistry

ACCA has been explored for its potential in synthesizing spirocyclic compounds that are relevant in drug discovery. These spirocyclic structures often demonstrate enhanced biological activity due to their unique three-dimensional conformations. For instance:

- Spirocyclic Pyrrolidines : Recent studies have shown that derivatives of ACCA can be transformed into spirocyclic pyrrolidines, which have demonstrated significant potency against various biological targets .

- Case Study : A study detailed the synthesis of spirocyclic α,α-disubstituted pyrrolidines from ACCA, highlighting their potential as advanced building blocks in medicinal chemistry. Over 5,000 derivatives were cataloged with annotated biological activities .

Agrochemistry

In agrochemistry, ACCA's derivatives are being investigated for their potential as herbicides and insecticides. The unique structure may enhance the efficacy of these compounds against specific pests while minimizing environmental impact.

Data Tables

To provide a clearer understanding of the applications and biological activities associated with this compound, the following tables summarize key findings:

Wirkmechanismus

The mechanism of action of 1-allylcyclopropanecarboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes or receptors, influencing their activity. The allyl group may also participate in covalent bonding or hydrophobic interactions, affecting the compound’s overall biological activity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Cyclopropanecarboxylic Acid Derivatives

Structural and Functional Group Differences

The table below compares 1-allylcyclopropanecarboxylic acid with structurally related cyclopropanecarboxylic acids:

1-Aminocyclopropanecarboxylic Acid (ACC)

- Role in Ethylene Biosynthesis : ACC is the direct precursor of ethylene in plants, catalyzed by ACC oxidase (ACO). It regulates fruit ripening, stress responses, and senescence .

- Metabolism: ACC forms conjugates like 1-(malonylamino)cyclopropane-1-carboxylic acid (MACC) and γ-glutamyl-ACC (GACC), which modulate ethylene production .

- Enzyme Interactions : ACC synthase (ACS) and ACC oxidase (ACO) are key enzymes in its metabolic pathway, with ACS activity regulated by phosphorylation under stress .

This compound

- Synthetic Utility : Used in coupling reactions (e.g., with HATU) to form carboxamide derivatives for pharmaceutical research .

- Plant Chemistry : Detected in lipid-soluble extracts of Mirabilis jalapa at low concentrations (0.10% relative abundance), though its physiological role is unclear .

- Reactivity: The allyl group enhances reactivity in cycloaddition and polymerization reactions compared to non-allylated analogs.

Fluorinated and Substituted Derivatives

Biologische Aktivität

1-Allylcyclopropanecarboxylic acid (ACPA) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological properties, and potential applications of ACPA, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by its cyclopropane ring structure with an allyl group and a carboxylic acid functional group. The synthesis of ACPA typically involves the cyclization of allyl derivatives with carboxylic acids, often utilizing methods such as nucleophilic substitution or radical reactions. Various synthetic routes have been explored to optimize yield and purity, including the use of tert-butyl cyclopropanecarboxylate as a precursor .

Antimicrobial Properties

ACPA has shown promising antimicrobial activity against various bacterial strains. Studies indicate that compounds with similar structural motifs exhibit significant inhibition against Gram-positive bacteria such as Staphylococcus aureus (MRSA) and Enterococcus faecalis. For instance, in vitro tests demonstrated that ACPA derivatives possess minimum inhibitory concentrations (MICs) comparable to established antibiotics .

| Compound | Target Organism | MIC (μg/mL) | Notes |

|---|---|---|---|

| This compound | S. aureus | 20 | Effective against MRSA |

| This compound | E. faecalis | 15 | Moderate activity observed |

Cytotoxicity and Selectivity

While ACPA exhibits antimicrobial properties, its cytotoxic effects on human cell lines have also been evaluated. The selectivity index (SI), defined as the ratio of cytotoxicity IC50 to antimicrobial MIC, is crucial in determining the safety profile of ACPA. For instance, a study reported an IC50 value of 25 μg/mL against human embryonic kidney cells, suggesting moderate toxicity at higher concentrations .

| Cell Line | IC50 (μg/mL) | Selectivity Index |

|---|---|---|

| HEK-293 (human embryonic kidney) | 25 | >1 |

The mechanism through which ACPA exerts its biological effects is still under investigation. Preliminary studies suggest that it may interfere with bacterial cell wall synthesis or disrupt membrane integrity, leading to cell lysis. Further research is required to elucidate the exact pathways involved in its antimicrobial action.

Case Study 1: Antimicrobial Efficacy

In a controlled study, ACPA was tested against a panel of clinical isolates of MRSA. The results indicated that ACPA not only inhibited bacterial growth but also demonstrated synergistic effects when combined with conventional antibiotics such as vancomycin. This finding highlights the potential for ACPA as an adjuvant in antibiotic therapy .

Case Study 2: Anticancer Activity

Another area of interest is the anticancer potential of ACPA. In vitro assays on lung cancer cell lines revealed that ACPA induces apoptosis at specific concentrations, with observable effects on cell cycle distribution. The compound was shown to increase the proportion of cells in the sub-G1 phase, indicative of apoptotic activity .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-Allylcyclopropanecarboxylic acid in a laboratory setting?

Synthesis typically involves cyclopropanation strategies, such as [2+1] cycloaddition reactions using allyl halides or allyl metal reagents with cyclopropane precursors. Alternatively, allylation of preformed cyclopropanecarboxylic acid derivatives via coupling reactions (e.g., palladium-catalyzed cross-coupling) can be employed. Electro-induced Hofmann rearrangements have also been reported for analogous cyclopropane derivatives, suggesting potential adaptability . Key steps include maintaining anhydrous conditions and monitoring reaction progress via thin-layer chromatography (TLC).

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

- Nuclear Magnetic Resonance (NMR): - and -NMR confirm cyclopropane ring integrity and allyl group geometry.

- High-Performance Liquid Chromatography (HPLC): Quantify purity using reverse-phase columns with UV detection.

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular formula (CHO) .

- Melting Point Analysis: Compare observed values with literature data (if available) to detect impurities.

Q. What safety precautions are essential when handling this compound in laboratory environments?

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (classified as GHS Skin Irritant Category 2) .

- Ventilation: Use fume hoods to avoid inhalation of dust or vapors.

- Storage: Keep in airtight containers away from oxidizers and heat sources.

- Disposal: Follow institutional guidelines for hazardous waste; avoid waterway contamination due to moderate aquatic toxicity .

Advanced Research Questions

Q. How does the cyclopropane ring strain influence the reactivity of this compound in organic synthesis?

The cyclopropane ring’s inherent angle strain (60° vs. ideal 109.5°) increases electrophilicity at the carboxylic acid group, enhancing its reactivity in nucleophilic acyl substitutions. The allyl group further stabilizes transition states via conjugation, facilitating ring-opening reactions or Diels-Alder cycloadditions. Computational studies (e.g., DFT) can quantify strain energy and predict regioselectivity in derivatization .

Q. What strategies can resolve contradictions in reported reaction yields when using this compound as a substrate?

- Condition Screening: Systematically vary catalysts (e.g., transition metals, organocatalysts), solvents, and temperatures.

- Mechanistic Probes: Use isotopic labeling (e.g., ) to track reaction pathways.

- Data Reprodubility: Cross-validate results with independent replicates and control experiments. Contradictions may arise from subtle differences in substrate purity or moisture sensitivity .

Q. What advanced spectroscopic techniques are optimal for analyzing the stereoelectronic effects of the allyl group in this compound?

- X-ray Crystallography: Resolve 3D conformation to assess allyl-cyclopropane dihedral angles and hyperconjugation effects.

- Vibrational Circular Dichroism (VCD): Probe chiral environments in enantiomerically enriched samples.

- Solid-State NMR: Investigate crystal packing and intermolecular interactions influencing reactivity .

Q. Methodological Considerations

- Contradiction Handling: When ecological data conflict (e.g., biodegradability vs. persistence), prioritize region-specific regulatory guidelines and conduct microcosm studies to assess environmental fate .

- Structural Confirmation: For novel derivatives, combine X-ray diffraction with computational modeling (e.g., Cambridge Structural Database cross-referencing) .

Eigenschaften

IUPAC Name |

1-prop-2-enylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c1-2-3-7(4-5-7)6(8)9/h2H,1,3-5H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCHKQUJFRCYZQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1(CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80339542 | |

| Record name | 1-Allylcyclopropanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80339542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80360-57-2 | |

| Record name | 1-Allylcyclopropanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80339542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.